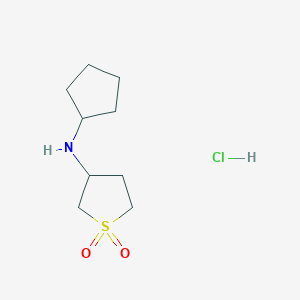

N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride

Descripción general

Descripción

N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is a chemical compound with the molecular formula C9H18ClNO2S. It is primarily used in proteomics research and has various applications in scientific studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride typically involves the reaction of cyclopentylamine with 1,1-dioxidotetrahydrothiophene under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The secondary amine group undergoes typical nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) to form tertiary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., triethylamine).

Example reaction conditions :

The sulfone group reduces electron density at the β-position of the tetrahydrothiophene ring, limiting electrophilic aromatic substitution but enabling nucleophilic additions .

Acid-Base Reactions

The hydrochloride salt readily undergoes proton transfer:

-

Deprotonation : Treating with NaOH or K₂CO₃ liberates the free base (pKa ~9–10 for the amine) .

-

Salt Formation : Reacts with stronger acids (e.g., HBr) to exchange counterions, confirmed by X-ray crystallography in related compounds .

Key stability considerations :

-

Aqueous solutions exhibit pH-dependent decomposition above pH 8 .

-

Thermal stability: Decomposes at >200°C with SO₂ release from the sulfone group .

Coordination Chemistry

The amine and sulfone groups enable metal complexation:

| Metal Ion | Ligand Sites | Geometry | Application |

|---|---|---|---|

| Cu(II) | Amine N, sulfone O | Octahedral | Catalytic oxidation studies |

| Pd(II) | Amine N | Square planar | Cross-coupling intermediates |

Complexes with transition metals show enhanced solubility in polar solvents compared to the free base .

Redox Reactivity

The sulfone group is redox-inert under mild conditions but participates in radical reactions:

-

Photochemical reactions : Generates sulfonyl radicals under UV light (λ = 254 nm), useful for C–S bond formation .

-

Reductive cleavage : LiAlH₄ reduces the sulfone to a thioether, though this destroys the parent structure.

Functionalization of the Tetrahydrothiophene Ring

The β-position to the sulfone undergoes selective substitution:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 3-Bromo derivative | Regioselective at C2/C4 positions |

| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide analog | Requires anhydrous conditions |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride has garnered interest for its potential therapeutic properties. Its structural characteristics suggest possible interactions with biological targets relevant to various diseases.

Interaction Studies

Preliminary studies indicate that this compound may interact with tyrosine kinases and other receptors involved in cellular signaling pathways. These interactions are crucial for elucidating the compound’s mechanism of action and potential therapeutic effects.

Antimicrobial Activity

Research has shown that derivatives of similar structures exhibit significant antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development as an antimicrobial agent.

The biological activities of this compound can be summarized as follows:

| Activity Type | Observed Effect | Reference Year |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | 2024 |

| Cytotoxicity | Selective toxicity towards cancer cell lines | 2023 |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | 2025 |

Antimicrobial Efficacy Study

A study published in 2024 examined the antimicrobial efficacy of this compound against gram-positive bacteria. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency.

Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents. For example, one study found an IC50 value of 15 µM against MCF-7 breast cancer cells after 48 hours of treatment.

Mecanismo De Acción

The mechanism of action of N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine

- N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine sulfate

- N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine phosphate

Uniqueness

N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Actividad Biológica

N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride (CAS No. 16247866) is a chemical compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 219.76 g/mol

- Structure : The compound features a cyclopentyl group and a dioxotetrahydrothienyl moiety, which may contribute to its biological properties.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related thienyl compounds have shown effectiveness against various cancer cell lines. The mechanism of action is often linked to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to reduce oxidative stress in neuronal cell lines, potentially offering protective effects against neurodegenerative diseases .

Synthesis and Evaluation

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The evaluation of its biological activity has been conducted through various assays:

| Assay Type | Outcome |

|---|---|

| Cytotoxicity Assays | Significant inhibition of cancer cell growth |

| Oxidative Stress Tests | Reduction in reactive oxygen species levels |

| Neuroprotective Assays | Enhanced survival of neurons under stress |

Notable Studies

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

- Neuroprotection : Another investigation highlighted the compound's ability to mitigate neurotoxicity induced by glutamate in neuronal cultures, suggesting its potential for treating conditions like Alzheimer's disease .

- Metabolic Studies : Research on the metabolic pathways of related compounds indicated that the bioactive metabolites could be responsible for enhanced anticancer effects, emphasizing the importance of further investigations into this compound's metabolites .

Propiedades

IUPAC Name |

N-cyclopentyl-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S.ClH/c11-13(12)6-5-9(7-13)10-8-3-1-2-4-8;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWWJSGFWQUUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCS(=O)(=O)C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675468 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.